4-Bromo-2-ethoxy-N-isopropylbenzamide

Description

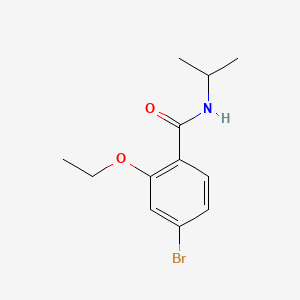

4-Bromo-2-ethoxy-N-isopropylbenzamide (CAS: 1261895-31-1) is a benzamide derivative with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol . Its structure features a bromine atom at the 4-position of the benzene ring, an ethoxy group at the 2-position, and an isopropyl moiety attached via an amide linkage.

Properties

IUPAC Name |

4-bromo-2-ethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(13)5-6-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTHWRLTUXEHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681835 | |

| Record name | 4-Bromo-2-ethoxy-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-31-1 | |

| Record name | 4-Bromo-2-ethoxy-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-N-isopropylbenzamide typically involves the following steps:

Bromination: The starting material, 2-ethoxybenzoic acid, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Amidation: The brominated product is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of new benzamide derivatives with different substituents at the 4-position.

Oxidation: Formation of 4-bromo-2-ethoxybenzoic acid or 4-bromo-2-ethoxybenzaldehyde.

Reduction: Formation of 4-bromo-2-ethoxy-N-isopropylamine.

Scientific Research Applications

4-Bromo-2-ethoxy-N-isopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-N-isopropylbenzamide depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section evaluates key structural and functional differences between 4-bromo-2-ethoxy-N-isopropylbenzamide and related benzamide derivatives.

Structural Modifications and Physicochemical Properties

Key Observations:

The 2-ethoxy group in the target compound offers electron-donating effects, contrasting with the 2-fluoro substituent in CAS 317.20 g/mol analog, which increases electronegativity and may alter reactivity in nucleophilic substitutions . The phenoxy-acetyl chain in CAS 461026-71-1 introduces additional hydrogen-bonding sites, likely increasing molecular rigidity and thermal stability .

Molecular Weight and Complexity :

Functional and Application Differences

- The N-phenyl analog (CAS 1261918-68-6) may exhibit stronger π-π stacking interactions in receptor binding, useful in drug design .

Biological Activity

4-Bromo-2-ethoxy-N-isopropylbenzamide is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This compound, with the molecular formula , features a bromine atom at the 4-position, an ethoxy group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves:

- Bromination : The starting material, 2-ethoxybenzoic acid, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

- Amidation : The brominated product is reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve inhibition of essential enzymes or disruption of cellular processes critical for bacterial survival .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been evaluated for anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. This apoptotic effect could be attributed to its ability to interfere with cellular mechanisms that promote cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Testing : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) that indicates potent activity compared to standard antibiotics.

- Anticancer Evaluation : In a separate investigation, cell viability assays showed that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, highlighting its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : The presence of both bromine and ethoxy groups was found to enhance biological activity compared to similar compounds lacking these functional groups. This suggests that these substituents play a crucial role in modulating the compound's interaction with biological targets .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 4-position, Ethoxy at 2-position | Antimicrobial, Anticancer |

| 4-Bromo-N-isopropylbenzamide | Lacks ethoxy group | Limited biological activity |

| 2-Ethoxy-N-isopropylbenzamide | Lacks bromine atom | Minimal antimicrobial properties |

| 4-Bromo-2-methoxy-N-isopropylbenzamide | Methoxy instead of ethoxy | Varies based on methoxy influence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.